molecular formula C14H12N2O3S B11950184 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide CAS No. 5397-25-1

10-Ethyl-3-nitro-10h-phenothiazine 5-oxide

Cat. No.: B11950184
CAS No.: 5397-25-1
M. Wt: 288.32 g/mol
InChI Key: ITBLSYQCKBREGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Ethyl-3-nitro-10h-phenothiazine 5-oxide is a chemical compound known for its unique structural properties and applications in various fields. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ether and ethanol . This compound is used as a photosensitizer, dye, and optical brightness enhancer .

Chemical Reactions Analysis

10-Ethyl-3-nitro-10h-phenothiazine 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .

Mechanism of Action

The mechanism of action of 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide involves its interaction with molecular targets and pathways. The compound acts as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It can also interact with biological molecules, altering their structure and function .

Properties

CAS No.

5397-25-1

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

10-ethyl-3-nitrophenothiazine 5-oxide

InChI

InChI=1S/C14H12N2O3S/c1-2-15-11-5-3-4-6-13(11)20(19)14-9-10(16(17)18)7-8-12(14)15/h3-9H,2H2,1H3

InChI Key

ITBLSYQCKBREGR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.